

# Unraveling TIM-063: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the compound **TIM-063** (2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-a]isoquinolin-7-one). Initially developed as an inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its utility as a molecular probe, leading to the identification of novel therapeutic targets. This document details the experimental methodologies, quantitative data, and biological pathways associated with **TIM-063** and its derivatives.

## Discovery of TIM-063 as a Kinase Inhibitor

**TIM-063** was originally synthesized as a derivative of STO-609, a known inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[3] The aim was to develop novel molecular probes to analyze CaMKK-mediated cellular responses.[3] **TIM-063** emerged as a potent, ATP-competitive inhibitor with cell permeability, capable of suppressing CaMKK activity within cells.[3][4]

A significant breakthrough in understanding the broader utility of **TIM-063** came from a chemical proteomics approach utilizing Kinobeads technology.[4] In this methodology, **TIM-063** was immobilized on sepharose beads to capture its interacting protein kinases from cellular extracts. This led to the identification of AP2-associated protein kinase 1 (AAK1) as a principal "off-target" kinase for **TIM-063**.[4] This discovery highlighted the potential for repurposing



existing kinase inhibitors to identify and validate new therapeutic targets for conditions such as neurological disorders and viral infections, where AAK1 is implicated.[4]

## Synthesis of TIM-063

The synthesis of **TIM-063** proceeds from 1,8-naphthalic anhydride. The detailed protocol for the synthesis of **TIM-063** and its analogs has been described in the scientific literature.[4]

Experimental Protocol: Synthesis of TIM-063 Analogs

The synthesis of **TIM-063** and its derivatives involves the cyclization of the corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines. For instance, TIM-062 and TIM-064 were prepared using a procedure similar to that of **TIM-063**.[4] Further modifications, such as the reduction of the nitro group or acylation of the hydroxy group, were performed on **TIM-063** and TIM-064 to generate a library of analogs (e.g., TIM-065–072).[4] Other derivatives, such as TIM-088–106, were synthesized by reacting various 4-substituted 1,2-phenylenediamines with the appropriate 1,8-naphthalenedicarboxylic anhydrides.[4]

## **Quantitative Biological Data**

The inhibitory activity of **TIM-063** and its key derivative, TIM-098a, has been quantified against their primary targets. The data are summarized in the tables below.



Compound	Target Kinase	IC50 (μM)	Ki (μM)	Notes
TIM-063	СаМККα	0.63	0.35	ATP-competitive inhibitor.[3]
СаМККВ	0.96	0.2	ATP-competitive inhibitor.[3]	
AAK1	8.51	-	Moderately active.[4]	_
TIM-098a	AAK1	0.24	-	More potent  AAK1 inhibitor.[4]
AAK1 (in cells)	0.87	-	Cell-permeable and active in situ.	

Table 1: Inhibitory constants for TIM-063 and its derivative TIM-098a against target kinases.

## **Key Experimental Protocols**

The discovery and characterization of **TIM-063** and its targets relied on specialized experimental techniques, which are detailed below.

## **Kinobeads-Based Screening for Target Identification**

This chemical proteomics approach was instrumental in identifying AAK1 as a target of **TIM-063**.

#### Protocol:

- Immobilization: A derivative of TIM-063, TIM-127, which includes a linker, is covalently coupled to sepharose beads to create "TIM-063-Kinobeads".[4]
- Protein Extraction: Mouse cerebrum extracts are prepared to provide a source of native protein kinases.[4]



- Affinity Capture: The cell extracts are incubated with the TIM-063-Kinobeads, allowing TIM-063 to bind to its target kinases.[4]
- Washing: The beads are extensively washed to remove non-specifically bound proteins.[4]
- Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free TIM-063 (100 μM).[4]
- Identification: The eluted proteins are identified using mass spectrometry.[4]

## **In Vitro Kinase Inhibition Assay**

This assay was used to determine the IC50 values of TIM-063 and its derivatives.

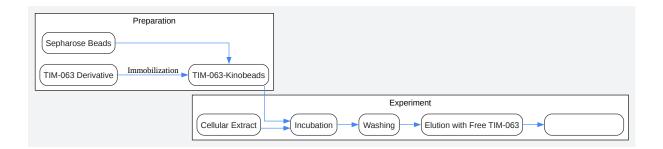
#### Protocol:

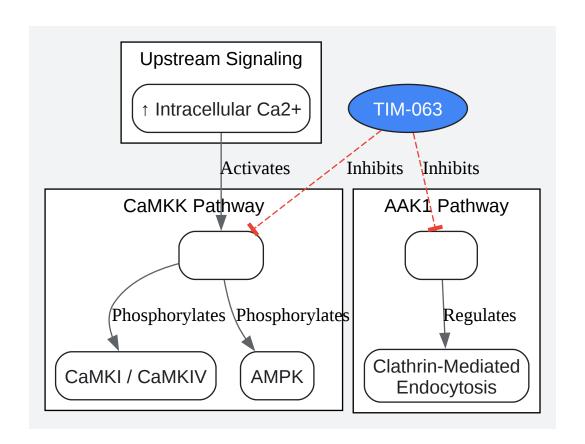
- Reaction Setup: The kinase reaction is performed in a buffer containing the purified catalytic domain of the target kinase (e.g., His-tagged AAK1).
- Inhibitor Addition: Various concentrations of the test compound (e.g., TIM-063 or its derivatives) are added to the reaction mixture.
- Initiation: The kinase reaction is initiated by the addition of [y-32P]ATP (100 μM).[4]
- Incubation: The reaction is allowed to proceed at 30°C for 20 minutes.[4]
- Quantification: The incorporation of <sup>32</sup>P into a substrate is measured to determine the kinase activity.
- Data Analysis: The kinase activity at each inhibitor concentration is expressed as a
  percentage of the activity in the absence of the inhibitor, and the IC50 value is calculated.[4]

## **Visualized Workflows and Pathways**

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and biological context of **TIM-063**.







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